Avenaciolide

Vue d'ensemble

Description

Avenaciolide is a natural organic compound produced by the fungus Aspergillus avenaceus. It is a bicyclic bis-butyrolactone known for its antifungal and antibacterial properties. This compound has been studied for its potential therapeutic applications, particularly in the treatment of malignant meningioma and other fungal infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of avenaciolide can be achieved through various methods. One efficient method involves the use of tungsten-π-allyl complexes. The synthesis starts with chloropropargyl derivatives, and the key step involves intramolecular alkoxycarbonylation of tungsten-η1-propargyl complexes . Another method involves the stereoselective synthesis via methoxycarbonyl- or anisyloxycarbonyldi-γ-lactones, prepared by reacting γ-substituted α-bromobutenolides with sodium salt of methyl or anisyl malonamate .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using Aspergillus avenaceus. The compound is extracted from the fermentation broth and purified through bioassay-guided fractionation .

Analyse Des Réactions Chimiques

Types of Reactions: Avenaciolide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone rings, leading to different structural analogues.

Substitution: Substitution reactions can occur at the lactone rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include various lactone derivatives and analogues with modified biological activities .

Applications De Recherche Scientifique

Antimicrobial Activity

Avenaciolide has been identified as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain derivatives of this compound exhibit significant antimicrobial activity by targeting the MurA enzyme, crucial for bacterial cell wall biosynthesis.

Key Findings:

- Four this compound derivatives were isolated from Neosartorya fischeri, with three showing substantial activity against MRSA.

- The α,β-unsaturated carbonyl group in these derivatives is essential for their antimicrobial efficacy.

- Avenaciolides not only inhibit wild-type MurA but also show effectiveness against fosfomycin-resistant strains, which is critical given the rising antibiotic resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Minimum Inhibitory Concentration (µg/mL) | Activity Against MRSA |

|---|---|---|

| Derivative 1 | 8 | Yes |

| Derivative 2 | 4 | Yes |

| Derivative 3 | 16 | Yes |

| Derivative 4 | 32 | No |

Antifungal Properties

This compound also demonstrates notable antifungal activities. It has been isolated from Aspergillus avenaceus and has shown effectiveness against various fungal pathogens.

Research Insights:

- A study evaluated the antifungal effects of this compound and its halogenated analogs on Colletotrichum gloeosporioides and Fusarium solani. The results indicated that this compound significantly inhibited mycelial growth and conidia germination .

- The structural modifications in halogenated derivatives did not adversely affect their antifungal properties, suggesting avenues for developing more effective antifungal agents .

Table 2: Antifungal Activity of this compound and Analogues

| Compound | Inhibition Zone Diameter (mm) | Target Fungi |

|---|---|---|

| This compound | 15 | C. gloeosporioides |

| Chlorinated Analog | 14 | C. gloeosporioides |

| Fluorinated Analog | 10 | F. solani |

Anticancer Effects

Recent studies have explored the anticancer potential of this compound, particularly against malignant tumors.

Case Study Overview:

- This compound was tested on human malignant meningioma cell lines (HKBMM). The study demonstrated that it induces apoptosis in these cancer cells, highlighting its potential as a therapeutic agent in oncology .

- The mechanism involves the disruption of cellular processes leading to programmed cell death, making it a candidate for further investigation in cancer treatment modalities.

Table 3: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HKBMM | 5 | 70 |

| Control | N/A | N/A |

Mécanisme D'action

Avenaciolide exerts its effects primarily by inhibiting glutamate transport in mitochondria. It acts as an atypical ionophore, interfering with the ability of adenosine diphosphate to stimulate the rate of glutamate oxidation. This inhibition leads to the production of reactive oxygen species, which induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Avenaciolide is unique due to its dual antifungal and antibacterial properties. Similar compounds include:

Isothis compound: A structural analogue with similar biological activities.

Butyrolactone I: Another lactone with antifungal properties but different molecular targets.

Fusarin C: A mycotoxin with antifungal activity but distinct structural features.

This compound stands out due to its specific inhibition of glutamate transport and its potential therapeutic applications in cancer treatment .

Activité Biologique

Avenaciolide, a naturally occurring bis-γ-lactone isolated from Aspergillus avenaceus, has garnered attention due to its diverse biological activities, particularly its antifungal , antibacterial , and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

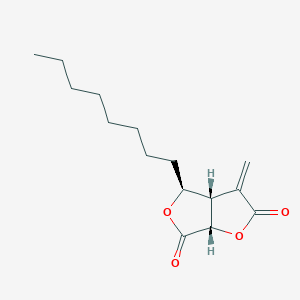

Chemical Structure and Synthesis

This compound's structure is characterized by a bicyclic lactone framework, which is crucial for its biological activity. The synthesis of this compound and its analogs has been explored extensively, allowing for the evaluation of their biological properties.

- Synthesis Methods : Various synthetic approaches have been developed to create this compound analogs, including halogenated derivatives that maintain antifungal efficacy while altering their chemical properties .

Antifungal Activity

This compound exhibits significant antifungal activity against various pathogenic fungi. Studies have demonstrated its effectiveness against species such as Colletotrichum gloeosporioides and Fusarium solani.

In Vitro Studies

Table 1 summarizes the antifungal activity of this compound and its analogs:

| Compound | Concentration (ppm) | % Inhibition against C. gloeosporioides | % Inhibition against F. solani |

|---|---|---|---|

| This compound | 1000 | 70 | 60 |

| This compound | 3000 | 85 | 75 |

| 4-Cl this compound | 1000 | 68 | 58 |

| 4-Cl this compound | 3000 | 84 | 72 |

The results indicate that both this compound and its chlorinated analogs exhibit strong antifungal properties, with higher concentrations leading to increased inhibition rates .

Antibacterial Activity

Recent studies have identified this compound derivatives as potential inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). Notably, three out of four derivatives isolated from Neosartorya fischeri demonstrated significant antimicrobial activity.

The mechanism through which avenaciolides exert their antibacterial effects involves interference with cell wall biosynthesis. This was evidenced by the protoplast-like morphology observed in treated cells, indicating disruption in cell wall integrity .

Anticancer Properties

This compound has also shown promise as an anticancer agent. Research indicates that it induces apoptosis in human malignant meningioma cells, demonstrating greater cytotoxicity compared to normal human dermal fibroblasts.

Case Study: Apoptosis Induction

In a study focusing on the cytotoxic effects of this compound:

- Cell Lines Used : HKBMM (human malignant meningioma) and HDFn (normal human dermal fibroblast).

- Findings : this compound exhibited a higher rate of apoptosis in HKBMM cells, suggesting its potential as a therapeutic agent in cancer treatment .

Summary of Biological Activities

This compound's multifaceted biological activities are summarized below:

- Antifungal Activity : Effective against multiple fungal strains with significant inhibition rates.

- Antibacterial Activity : Active against MRSA; disrupts cell wall synthesis.

- Anticancer Activity : Induces apoptosis in malignant cells while sparing normal cells.

Propriétés

IUPAC Name |

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942302 | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26057-70-5, 20223-76-1 | |

| Record name | Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenaciolide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Avenaciolide exhibits its anti-cancer activity by inducing apoptosis in human malignant meningioma cells through the production of reactive oxygen species (ROS). This process is believed to be initiated by mitochondrial dysfunction caused by this compound. [] Additionally, this compound has been identified as a potential MurA-targeted inhibitor, disrupting peptidoglycan biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA). []

ANone: this compound is known to inhibit mitochondrial function, possibly by disrupting the electron transport chain, leading to increased ROS production and ultimately triggering apoptosis in specific cell types. [, ]

ANone: MurA is an essential enzyme in bacterial peptidoglycan biosynthesis. This compound inhibits MurA activity, thereby disrupting cell wall formation and leading to bacterial cell death. Interestingly, this compound can inhibit both wild-type and fosfomycin-resistant MurA, offering a potential advantage over existing MurA-targeted antibiotics. []

ANone: this compound has the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol. []

ANone: this compound has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These techniques provide information on the functional groups, connectivity, and molecular weight of the compound. [, , , , , ]

ANone: The provided research primarily focuses on the biological activity of this compound. Further research is needed to assess its material compatibility and stability under various conditions beyond biological systems.

ANone: The provided research focuses primarily on the biological activity of this compound. There is no mention of this compound exhibiting catalytic properties.

ANone: Yes, molecular simulations have been used to investigate this compound's interaction with its target, MurA. These simulations revealed that this compound competitively inhibits the formation of the tetrahedral intermediate in the MurA active site. []

ANone: Research suggests that the α,β-unsaturated carbonyl group in this compound is crucial for its antimicrobial activity. Replacing the octyl group with aromatic groups, including those containing halogens, retains or even enhances antifungal activity. [, , , ]

ANone: The exocyclic double bond in this compound appears to be essential for its antifungal activity, potentially due to its involvement in a Michael addition-type reaction with fungal enzymes. []

ANone: While the provided research does not delve into specific stability and formulation details, it highlights this compound's water insolubility, suggesting the need for formulation strategies to enhance its solubility and bioavailability for therapeutic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.